molecular formula C10H10O3 B1590399 Chroman-8-carboxylic acid CAS No. 31457-16-6

Chroman-8-carboxylic acid

Cat. No.: B1590399
CAS No.: 31457-16-6
M. Wt: 178.18 g/mol
InChI Key: LOFOWPRKKPHPDW-UHFFFAOYSA-N
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Description

Chroman-8-carboxylic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFOWPRKKPHPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507363
Record name 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31457-16-6
Record name 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
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Preparation Methods

Preparation via Acid Chloride and Amino Alcohol Esterification

One classical approach to prepare chroman-8-carboxylic acid derivatives involves the formation of acid chlorides followed by esterification with amino alcohols. This method is exemplified in the preparation of related flavone-8-carboxylic acid esters, which share structural similarity with this compound.

  • Procedure : The acid chloride of this compound (or closely related 3-methylflavone-8-carboxylic acid chloride) is dissolved in anhydrous benzene. Amino alcohols such as morpholinoethanol, dimethylaminopropanol, diethylaminopropanol, diisopropylaminoethanol, or piperidinoethanol are added at room temperature. The mixture is refluxed for 2-3 hours.
  • Isolation : The resulting solid ester hydrochloride is filtered, washed with benzene, and dried. Recrystallization from ethyl alcohol/ether affords pure crystalline esters.
  • Yields and Melting Points : For example, morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride melts at 233-234 °C, and diisopropylaminoethyl 3-methylflavone-8-carboxylate hydrochloride melts at 190-192 °C.
  • Further Processing : The hydrochloride salts can be neutralized with dilute sodium hydroxide, extracted with chloroform, and evaporated to yield free bases. These can be converted into tartrate or maleate salts by reaction with the corresponding acids in ethyl acetate.

This method provides a robust route to functionalized this compound derivatives with good purity and well-defined physical properties.

Photoredox Catalytic Doubly Decarboxylative Giese Reaction

A modern and innovative approach to synthesize this compound derivatives involves visible-light-induced photoredox catalysis, specifically a doubly decarboxylative Giese reaction. This method enables the formation of 4-substituted chroman-2-ones and 2-substituted chroman-4-ones, which are structurally related to this compound frameworks.

  • Key Features :

    • Utilizes coumarin-3-carboxylic acids or chromone-3-carboxylic acids as substrates.
    • Employs N-(acyloxy)phthalimides as alkyl radical precursors.
    • Requires visible light irradiation, a photoredox catalyst (e.g., Ru(bpy)_3^(2+)), a base (e.g., DIPEA), anhydrous solvent, and inert atmosphere.
    • The reaction proceeds via two decarboxylation steps: one initiating radical formation and the other completing the transformation.
  • Optimization Data :

Entry Photoredox Catalyst Solvent Base Catalyst Loading Yield (%)
1 9-mesityl-10-methylacridinium CH2Cl2 DIPEA 10 mol% 0
2 Chloranil CH2Cl2 DIPEA 10 mol% 0
3 Ru(bpy)3^(2+) (PF6)2 CH2Cl2 DIPEA 10 mol% 82
4 Ru(bpy)3^(2+) (PF6)2 CHCl3 DIPEA 10 mol% 0
5 Ru(bpy)3^(2+) (PF6)2 DMF DIPEA 10 mol% 61
6 Ru(bpy)3^(2+) (PF6)2 MeCN DIPEA 10 mol% 58
7 Ru(bpy)3^(2+) (PF6)2 CH2Cl2 TEA 10 mol% 47
8 Ru(bpy)3^(2+) (PF6)2 CH2Cl2 None 10 mol% 0
9 None CH2Cl2 DIPEA 0 0
  • Reaction Conditions : Best yields were obtained using Ru(bpy)_3^(2+) catalyst (10 mol%) in dichloromethane with DIPEA as base under blue LED light irradiation in an inert atmosphere.

  • Mechanism : The reaction proceeds via radical generation from N-(acyloxy)phthalimides, followed by addition to the electron-deficient olefin (activated carboxylic acid), and subsequent decarboxylation to form the chromanone derivatives.

  • Scope : Various substituted coumarin-3-carboxylic acids and N-(acyloxy)phthalimides were successfully employed, yielding diverse this compound analogs with electron-donating and electron-withdrawing groups tolerated.

  • Limitations : Primary alkyl radicals showed lower reactivity due to competing dimerization.

This photoredox method offers a mild, efficient, and environmentally friendly approach to this compound derivatives, expanding synthetic possibilities beyond classical methods.

Aryne Insertion and Rearrangement Approach

Another synthetic route involves the intermolecular addition of carboxylic acids to arynes, leading to o-hydroxyaryl ketones and related chroman structures.

  • Methodology : The carboxylate group of the acid nucleophilically attacks the benzyne intermediate generated in situ, forming an aryl anion intermediate. This undergoes a formal anionic Fries rearrangement via a four-membered ring intermediate to yield o-hydroxyaryl ketones, which can be precursors to this compound derivatives.

  • Mechanistic Insight : The reaction proceeds through:

    • Nucleophilic attack of carboxylate on benzyne.
    • Formation of aryl anion intermediate.
    • Rearrangement to phenoxide intermediate.
    • Proton abstraction to yield hydroxyaryl ketone.
  • By-products : Side products such as xanthenes can form via further reaction of phenoxide intermediates with additional benzyne.

This method highlights the utility of aryne chemistry in constructing chroman-related frameworks, though it is more commonly applied to o-hydroxyaryl ketones and flavone derivatives rather than directly to this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Acid Chloride Esterification Acid chloride, amino alcohols, benzene, reflux Straightforward, well-established Requires acid chloride preparation
Photoredox Doubly Decarboxylative Giese Reaction Coumarin/chromone carboxylic acids, N-(acyloxy)phthalimides, Ru catalyst, visible light, DIPEA Mild conditions, broad substrate scope, environmentally friendly Requires photoredox setup, limited primary radical use
Aryne Insertion and Rearrangement Benzyne generation, carboxylic acids Novel mechanism, access to o-hydroxyaryl ketones Complex intermediates, side products

Biological Activity

Chroman-8-carboxylic acid is a compound of significant interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activities and potential therapeutic applications have been explored through numerous studies, revealing its involvement in enzyme-catalyzed reactions, metabolic pathways, and as a precursor for synthesizing various biologically active derivatives.

This compound is characterized by its chroman structure, which consists of a benzopyran core. This compound can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Notably, it can be oxidized to form chroman-8-carboxylate or reduced to yield chroman-8-methanol. The synthesis often involves reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Common Reactions

Reaction TypeProducts ProducedReagents Used
Oxidation Chroman-8-carboxylatePotassium permanganate, chromium trioxide
Reduction Chroman-8-methanolSodium borohydride
Substitution Various substituted chroman derivativesThionyl chloride, phosphorus tribromide

The biological activity of this compound is primarily attributed to its ability to undergo decarboxylation processes, leading to the formation of biologically relevant compounds such as 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. These transformations are catalyzed by carboxylic acid reductases (CARs), which play a crucial role in the metabolic pathways involving this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chroman derivatives. For instance, a series of synthesized chroman compounds demonstrated significant inhibitory effects on the growth of human breast cancer cell lines (MCF-7). One particular derivative exhibited a GI50 value of 34.7 µM, indicating promising anticancer activity . The presence of functional groups such as Schiff bases in these derivatives has been linked to enhanced bioactivity, suggesting that structural modifications can lead to improved therapeutic efficacy.

Antiepileptic Activity

In addition to anticancer properties, some chroman derivatives have shown antiepileptic activity. A study indicated that several synthesized compounds exhibited superior antiepileptic effects compared to reference drugs without neurotoxicity. This finding is crucial as it opens avenues for developing safer antiepileptic medications .

Antimicrobial Activity

This compound has also been associated with antimicrobial properties. It was isolated from the bark of Ximenia americana, a plant known for its traditional medicinal uses. The ethanolic extract of this plant displayed significant antibacterial activity against Staphylococcus aureus, suggesting that this compound may contribute to the observed effects.

Pharmacokinetics and Safety Profile

The pharmacokinetics of chroman derivatives indicate that they are well absorbed and can be metabolized efficiently in biological systems. Research has shown that certain derivatives do not exhibit neurotoxicity, making them viable candidates for further development in therapeutic applications .

Case Studies

  • Anti-Breast Cancer Activity : A study synthesized various chroman derivatives and evaluated their effects on MCF-7 cells. Compounds with specific structural modifications showed significant growth inhibition, indicating their potential as anticancer agents.
  • Antiepileptic Activity : Another study focused on the synthesis of chroman derivatives with antiepileptic properties. The results indicated that these compounds could serve as alternatives to existing medications with fewer side effects.
  • Antimicrobial Effects : The isolation of this compound from Ximenia americana demonstrated its antibacterial properties, supporting traditional uses in folk medicine.

Q & A

Q. What are the established synthetic routes for Chroman-8-carboxylic acid and its derivatives?

this compound derivatives are typically synthesized via condensation reactions involving phenols and aldehydes/ketones, followed by cyclization . For halogenated variants (e.g., 6,8-dichloro derivatives), chlorination steps using reagents like SOCl₂ or PCl₃ are employed after core structure formation . Purification often involves recrystallization or column chromatography, with structural confirmation via NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Key methods include:

  • NMR spectroscopy : To verify substituent positions and ring saturation .
  • HPLC : For purity assessment, using C18 columns and UV detection at 254 nm .
  • Elemental analysis : To confirm empirical formulas (e.g., C₁₀H₈Cl₂O₃ for 6,8-dichloro derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What analytical techniques are essential for confirming the stability of this compound under various storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via:

  • HPLC-DAD : Track peak area reduction of the parent compound .
  • LC-MS/MS : Identify decomposition byproducts (e.g., decarboxylation or ring-opening products) .
  • Karl Fischer titration : Monitor moisture absorption in hygroscopic derivatives .

Q. What are the key literature sources and databases for obtaining reliable physicochemical data on this compound?

Prioritize primary literature from journals like The Journal of Organic Chemistry and databases:

  • PubChem : For CID, molecular weight, and safety data .
  • Reaxys : To search synthetic protocols and spectral data .
  • SciFinder : For patent reviews and biological activity profiles .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in the synthesis of halogenated this compound derivatives?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in chlorination .
  • Catalyst screening : Lewis acids like FeCl₃ improve regioselectivity in dihalogenation .
  • Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, reagent stoichiometry, and reaction time .

Q. How should researchers address contradictions in spectral data when characterizing novel this compound analogs?

Follow this protocol:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Alternative techniques : Use X-ray crystallography if NMR is inconclusive .
  • Literature benchmarking : Check for reported shifts of analogous compounds in Beilstein Journal of Organic Chemistry .

Q. What methodological considerations are critical when designing biological activity assays for this compound derivatives?

Ensure:

  • Solubility optimization : Use DMSO/cosolvent systems (≤0.1% final concentration) to avoid cytotoxicity .
  • Dose-response curves : Include 6–8 concentrations to calculate IC₅₀ values for enzyme inhibition studies .
  • Positive/negative controls : Validate assay robustness (e.g., reference inhibitors for kinase assays) .

Q. How can computational chemistry methods be integrated with experimental approaches to study this compound's structure-activity relationships?

Combine:

  • Molecular docking : Predict binding modes to targets like COX-2 or PPARγ using AutoDock Vina .
  • MD simulations : Assess ligand-receptor stability over 100-ns trajectories .
  • QSAR modeling : Use Hammett constants to correlate substituent effects with bioactivity .

Q. What experimental design principles should guide the development of environmentally sustainable synthesis protocols for this compound?

Apply green chemistry metrics:

  • Atom economy : Minimize waste in cyclization steps .
  • Solvent substitution : Replace dichloromethane with 2-MeTHF or cyclopentyl methyl ether .
  • Catalytic methods : Use immobilized enzymes or recyclable heterogeneous catalysts .

Q. How can researchers systematically investigate the metabolic pathways of this compound derivatives in pharmacological studies?

Employ:

  • Radiolabeled analogs : Synthesize ¹⁴C-labeled compounds for tracking metabolite formation .
  • In vitro models : Use hepatic microsomes or hepatocytes to identify phase I/II metabolites .
  • LC-MS/MS : Quantify major metabolites with MRM transitions specific to oxidation or glucuronidation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chroman-8-carboxylic acid
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Chroman-8-carboxylic acid

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